molecular formula C15H16F2N6O2 B2968392 3-(7-(Difluoromethyl)-5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid CAS No. 1174869-32-9

3-(7-(Difluoromethyl)-5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid

Cat. No. B2968392
CAS RN: 1174869-32-9
M. Wt: 350.33
InChI Key: QUESTZFVISYRJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(7-(Difluoromethyl)-5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid is a useful research compound. Its molecular formula is C15H16F2N6O2 and its molecular weight is 350.33. The purity is usually 95%.
BenchChem offers high-quality 3-(7-(Difluoromethyl)-5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(7-(Difluoromethyl)-5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Characterization

Research into compounds related to 3-(7-(Difluoromethyl)-5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid focuses on their synthesis, structural characterization, and potential biological activities. One study describes the synthesis and characterization of a novel derivative of pyrimidine, highlighting techniques such as X-ray single crystal diffraction and a variety of spectroscopic methods. This research is foundational for understanding the physical and chemical properties of such compounds, which can be critical for their application in various scientific and pharmaceutical fields (Lahmidi et al., 2019).

Antimicrobial Activity

Compounds structurally related to 3-(7-(Difluoromethyl)-5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid have been evaluated for their antimicrobial activity. Research demonstrates that such compounds exhibit antibacterial properties against various strains, including Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antimicrobial agents (Abunada et al., 2008).

Antitumor and Anticancer Activity

Exploratory research into the biological activities of compounds similar to 3-(7-(Difluoromethyl)-5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid has shown promising antitumor and anticancer properties. Studies indicate that some derivatives can inhibit the growth of cancer cell lines, which points towards their potential use in cancer treatment and drug development (Riyadh, 2011).

Insecticidal Properties

Additionally, certain derivatives have been assessed for their insecticidal efficacy against agricultural pests, such as the cotton leafworm. This suggests a possible avenue for the development of new, more effective insecticides that could benefit agricultural practices and pest management strategies (Fadda et al., 2017).

properties

IUPAC Name

3-[7-(difluoromethyl)-5-(1-ethyl-5-methylpyrazol-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F2N6O2/c1-3-22-8(2)9(7-18-22)10-6-11(14(16)17)23-15(19-10)20-12(21-23)4-5-13(24)25/h6-7,14H,3-5H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUESTZFVISYRJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)C2=NC3=NC(=NN3C(=C2)C(F)F)CCC(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F2N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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